

Application Notes: High-Performance Liquid Chromatography (HPLC) for **Systemin** Analysis

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Introduction

Systemin, an 18-amino acid polypeptide, is a key plant hormone in the Solanaceae family involved in the wound response.[1] It plays a crucial role in activating systemic acquired resistance, leading to the production of defense proteins like protease inhibitors.[1][2] The analysis and quantification of **systemin** are vital for research in plant defense mechanisms, stress physiology, and the development of pest-resistant crops. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and sensitive method for the determination of **systemin** in plant tissues.[3]

Principle of the Method

This application note describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of **systemin**. RP-HPLC separates molecules based on their hydrophobicity. [4][5] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides like **systemin** are retained on the column and then eluted by increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.[4] Detection is typically achieved using UV absorbance at 210-220 nm for the peptide bonds or, for higher specificity and sensitivity, by mass spectrometry.[3][4]

Systemin Signaling Pathway

The perception of **systemin** at the cell surface by its receptor, SYR1, triggers a signaling cascade.[6] This leads to several intracellular events, including an influx of Ca²⁺, membrane



depolarization, and the activation of MAP kinases (MAPKs).[2][6] This cascade stimulates the biosynthesis of jasmonic acid (JA), which in turn promotes the expression of defense-related genes.[1][6]



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Caption: A simplified diagram of the **systemin** signaling pathway.

HPLC Method Parameters

The following table summarizes a validated HPLC-MS/MS method for **systemin** quantification. [3]



Parameter	Specification
HPLC System	Waters Xevo TQ-S or equivalent
Column	Aeris PEPTIDE 3.6 μm XB-C18
Column Dimensions	150 x 4.6 mm
Mobile Phase A	Milli-Q water with 0.1% formic acid
Mobile Phase B	Acetonitrile (ACN) with 0.1% formic acid
Gradient	5% B to 35% B over 10 min, then to 95% B in 1 min
Flow Rate	0.3 mL/min
Injection Volume	20 μL
Detection	Mass Spectrometry (Multiple Reaction Monitoring)
Retention Time	~6.8 minutes

Method Validation and Performance

A reliable HPLC method for **systemin** quantification should be validated for selectivity, linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Performance Parameter	Typical Value
Linearity (R²)	> 0.99
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85-115%
Limit of Detection (LOD)	0.1 μmol[7]
Limit of Quantification (LOQ)	0.5 μmol[7]

Experimental Protocols



Extraction of Systemin from Plant Tissue

This protocol is adapted from general plant protein and peptide extraction methods.[8][9]

Materials:

- Plant tissue (e.g., tomato leaves)
- Liquid nitrogen
- Mortar and pestle
- Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 0.1 M KCl, 0.05 M EDTA, 2% β-mercaptoethanol,
 2 mM PMSF, 1% PVPP[8]
- Microcentrifuge tubes
- Centrifuge

Procedure:

- Harvest approximately 100 mg of fresh plant tissue.
- Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.[9]
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[8]
- Transfer the powder to a microcentrifuge tube.
- Add 800 μL of ice-cold extraction buffer.[8]
- Vortex thoroughly to homogenize the sample.
- Incubate on an orbital shaker for 30 minutes at 4°C.[8]
- Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.[8]
- Carefully collect the supernatant, which contains the crude protein and peptide extract.



Solid-Phase Extraction (SPE) for Peptide Purification

This step is crucial for cleaning up the sample and concentrating the peptide fraction prior to HPLC analysis.

Materials:

- · Crude plant extract from Protocol 1
- C18 SPE cartridge
- · SPE vacuum manifold
- Activation Solution: 100% Methanol
- Equilibration Solution: 0.1% Formic acid in water
- Wash Solution: 0.1% Formic acid in 5% acetonitrile/water
- Elution Solution: 0.1% Formic acid in 70% acetonitrile/water

Procedure:

- Activate the C18 SPE cartridge by passing 1 mL of Activation Solution through it.
- Equilibrate the cartridge by passing 2 mL of Equilibration Solution. Do not let the cartridge dry out.
- Load the crude plant extract onto the cartridge.
- Wash the cartridge with 1 mL of Wash Solution to remove salts and hydrophilic impurities.
- Elute the systemin and other peptides by passing 1 mL of Elution Solution through the cartridge. Collect the eluate.
- Dry the eluate using a centrifugal vacuum concentrator.
- Reconstitute the dried peptide sample in 100 μL of Mobile Phase A (0.1% formic acid in water).

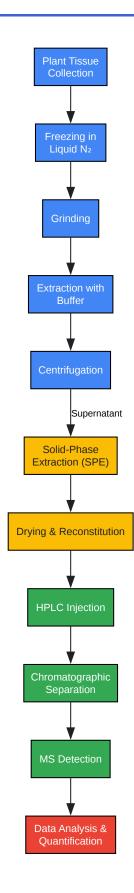


• Filter the sample through a 0.45 µm filter before injection into the HPLC system.[10]

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.





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Caption: Workflow for systemin analysis using HPLC.



HPLC Analysis

Procedure:

- Set up the HPLC system according to the parameters in the "HPLC Method Parameters" table.
- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
- Inject 20 μL of the prepared sample.
- Run the gradient program and acquire data.
- For quantification, create a calibration curve by injecting known concentrations of a synthetic systemin standard.
- Analyze the resulting chromatograms to identify the systemin peak based on its retention time and mass-to-charge ratio (if using MS detection).
- Calculate the concentration of systemin in the sample by comparing its peak area to the calibration curve.

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